molecular formula C18H15ClN4O3S B296603 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B296603
M. Wt: 402.9 g/mol
InChI Key: PWULDSGVEYDQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and replication of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the biochemical and physiological processes in the body. It has been found to reduce the production of reactive oxygen species, which are known to cause cellular damage. The compound has also been found to inhibit the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. However, the compound has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to explore its use in the development of new drugs with improved efficacy and safety profiles. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicine. Its broad spectrum of activity against microorganisms and cancer cells, as well as its anti-inflammatory and antioxidant properties, make it a valuable target for further research and development.

Synthesis Methods

The synthesis of 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves the reaction of 4-aminobenzoic acid with 4-chlorophenylhydrazine to form 4-(4-chlorophenyl)-1,2,4-triazol-3-amine. This intermediate is then reacted with thioacetic acid to form 4-(4-chlorophenyl)-1,2,4-triazol-3-thiol. Finally, the target compound is obtained by reacting 4-(4-chlorophenyl)-1,2,4-triazol-3-thiol with N-(chloroacetyl)-4-aminobenzoic acid.

Scientific Research Applications

The compound has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. Studies have also shown that the compound has potential as an anti-inflammatory and antioxidant agent.

Properties

Molecular Formula

C18H15ClN4O3S

Molecular Weight

402.9 g/mol

IUPAC Name

4-[[2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C18H15ClN4O3S/c1-23-16(11-2-6-13(19)7-3-11)21-22-18(23)27-10-15(24)20-14-8-4-12(5-9-14)17(25)26/h2-9H,10H2,1H3,(H,20,24)(H,25,26)

InChI Key

PWULDSGVEYDQPH-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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